![molecular formula C15H19N5O4 B14161699 6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane CAS No. 587006-19-7](/img/structure/B14161699.png)
6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, including the formation of the tricyclic core and the introduction of nitro groups. Common synthetic routes may involve:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving pyridine derivatives and other organic intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires specialized equipment and adherence to safety protocols due to the potentially hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which 6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethyl-2,2’-dipyridyl: A related compound with a similar pyridine-based structure but lacking the tricyclic core and nitro groups.
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3311~3,7~]decane is unique due to its tricyclic structure and the presence of both dimethyl and dinitro groups
Eigenschaften
CAS-Nummer |
587006-19-7 |
|---|---|
Molekularformel |
C15H19N5O4 |
Molekulargewicht |
333.34 g/mol |
IUPAC-Name |
6,6-dimethyl-5,7-dinitro-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C15H19N5O4/c1-13(2)14(19(21)22)7-17-9-15(13,20(23)24)10-18(8-14)12(17)11-5-3-4-6-16-11/h3-6,12H,7-10H2,1-2H3 |
InChI-Schlüssel |
YJXZNHJPEGPZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CN3CC1(CN(C2)C3C4=CC=CC=N4)[N+](=O)[O-])[N+](=O)[O-])C |
Löslichkeit |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
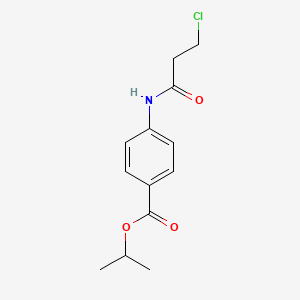
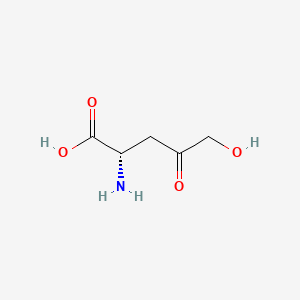
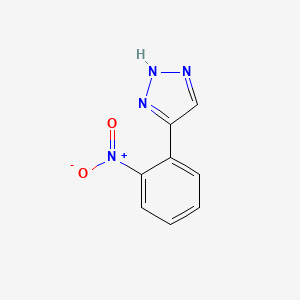
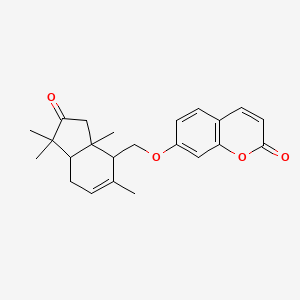


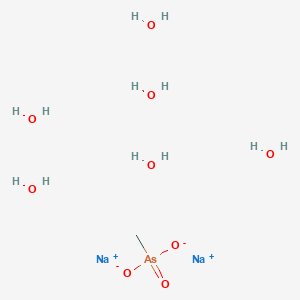

![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
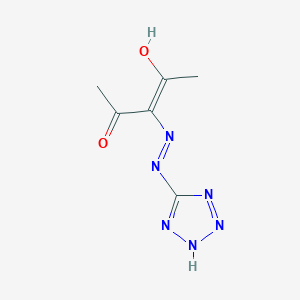
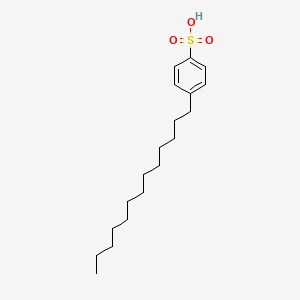
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)
